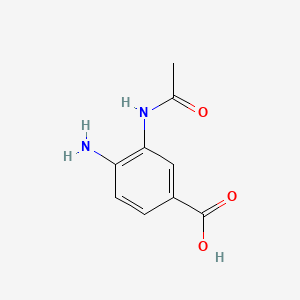
(E)-2-pyrimidin-2-ylethenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-pyrimidin-2-ylethenol is an organic compound characterized by the presence of a pyrimidine ring attached to an aldehyde group through a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-pyrimidin-2-ylethenol typically involves the condensation of pyrimidine derivatives with aldehydes under controlled conditions. One common method involves the reaction of pyrimidine-2-carbaldehyde with an appropriate aldehyde in the presence of a base, such as sodium hydroxide, to facilitate the formation of the double bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-pyrimidin-2-ylethenol undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-2-pyrimidin-2-ylethenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-2-pyrimidin-2-ylethenol involves its interaction with various molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the aldehyde group can undergo reversible reactions with biological nucleophiles, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-cyano-2-(3,4-dicyanopyridin-2(1H)-ylidene)acetate: A compound with similar structural features but different functional groups.
(2E)-1H-benzimidazol-2-yl(1-ethylpyridin-2(1H)-ylidene)ethanenitrile: Another compound with a similar pyridine ring structure.
Uniqueness
(E)-2-pyrimidin-2-ylethenol is unique due to its specific combination of a pyrimidine ring and an aldehyde group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
119884-60-5 |
|---|---|
Molekularformel |
C6H6N2O |
Molekulargewicht |
122.127 |
IUPAC-Name |
(2E)-2-(1H-pyrimidin-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C6H6N2O/c9-5-2-6-7-3-1-4-8-6/h1-5,7H/b6-2+ |
InChI-Schlüssel |
JKXHBPMBUBQVAY-QHHAFSJGSA-N |
SMILES |
C1=CNC(=CC=O)N=C1 |
Synonyme |
Acetaldehyde, 2(1H)-pyrimidinylidene- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (2R,5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxyhexanoate](/img/structure/B569313.png)



![9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one](/img/structure/B569325.png)
![4-Bromo-2-methylbenzo[d]thiazole](/img/structure/B569329.png)

![(6R,7S)-7-(Benzoylamino)-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B569331.png)

